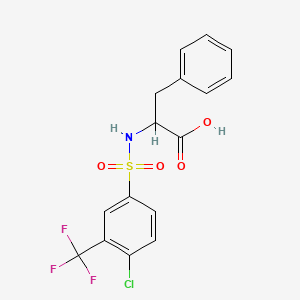

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-phenylpropanoic acid according to IUPAC rules. This name reflects the sulfonamide linkage between the amino group of phenylalanine and the substituted phenyl ring. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃ClF₃NO₄S |

| Molecular Weight | 407.79 g/mol |

| CAS Number | 1008052-19-4 |

| PubChem CID | 3293557 |

| InChIKey | FHMLDKPFAYXUSA-UHFFFAOYSA-N |

| Synonyms | N-([4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine, STL307324 |

The compound’s structure is validated by its SMILES notation : C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F.

Molecular Geometry and Conformational Analysis

The molecule’s geometry is defined by three primary components:

- Phenylalanine Backbone : A chiral α-carbon (C2) bonded to a phenyl group (C3–C8) and a carboxylic acid group (C9–C10).

- Sulfonyl Bridge : A planar –SO₂– group connecting the amino group of phenylalanine to the substituted phenyl ring.

- 4-Chloro-3-(Trifluoromethyl)phenyl Substituent : An electron-withdrawing trifluoromethyl group (-CF₃) at position 3 and a chlorine atom (-Cl) at position 4 of the phenyl ring.

Key Geometric Features

- Sulfonyl Group : The S=O bonds are polarized, creating a trigonal planar geometry around sulfur.

- Phenyl Rings : Both aromatic systems (phenylalanine and substituted phenyl) adopt planar configurations due to resonance stabilization.

- Steric Effects : The bulky -CF₃ group introduces steric hindrance, potentially influencing rotational freedom around the sulfonyl bridge.

Spectroscopic Profiling (NMR, IR, MS)

While specific spectral data for this compound are not publicly available, its structural features allow for predictable spectroscopic signatures.

NMR Spectroscopy

| Proton/Carbon Environment | Expected NMR Shifts | Rationale |

|---|---|---|

| Aromatic protons (Ph, substituted) | δ 6.5–7.5 ppm (¹H), δ 115–150 ppm (¹³C) | Deshielded aromatic protons; electron-withdrawing substituents shift δ downfield. |

| Sulfonyl-linked NH | δ 8.0–10.0 ppm (¹H) | Broad singlet due to hydrogen bonding with sulfonyl oxygen. |

| α-CH (Phenylalanine) | δ 3.0–3.5 ppm (¹H), δ 50–60 ppm (¹³C) | Chiral center with adjacent carboxylic acid and phenyl group. |

| -CF₃ | δ -60 ppm (¹⁹F) | Typical for trifluoromethyl groups. |

Infrared (IR) Spectroscopy

| Functional Group | Absorption Peaks (cm⁻¹) | Assignment |

|---|---|---|

| S=O (Sulfonyl) | 1300–1150 | Asymmetric and symmetric stretching. |

| C=O (Carboxylic Acid) | 1700–1750 | Stretching vibration. |

| C–Cl (Aromatic) | 550–600 | Stretching vibration. |

| -CF₃ | 1100–1300 | C–F stretching. |

Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 407.8 (M⁺), with fragmentation patterns indicating cleavage of the sulfonyl bond. Key fragments include:

- m/z 245 : Loss of the substituted phenyl group (C₇H₄ClF₃).

- m/z 163 : Phenylalanine backbone (C₉H₁₀NO₂).

Crystallographic Data and X-ray Diffraction Studies

No experimental X-ray diffraction (XRD) data is available for this compound in the provided sources. However, theoretical models suggest:

- Hydrogen Bonding : The carboxylic acid group may form intermolecular interactions, stabilizing crystalline packing.

- Molecular Packing : The planar aromatic rings and sulfonyl group likely adopt a herringbone or π-stacking arrangement.

- Unit Cell Parameters : Predicted monoclinic or orthorhombic symmetry, common for sulfonamide derivatives.

Stereochemical Configuration and Chiral Centers

The compound contains a single chiral center at the α-carbon (C2) of phenylalanine:

| Property | Configuration | Rationale |

|---|---|---|

| α-Carbon (C2) | S-configuration | Derived from L-phenylalanine (natural amino acid). |

| Sulfonyl Group Orientation | Planar, no stereoisomerism | The sulfonamide group does not introduce additional chirality. |

The IUPAC name explicitly denotes the S-configuration: 2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-phenylpropanoic acid .

Properties

IUPAC Name |

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO4S/c17-13-7-6-11(9-12(13)16(18,19)20)26(24,25)21-14(15(22)23)8-10-4-2-1-3-5-10/h1-7,9,14,21H,8H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMLDKPFAYXUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenylsulfonyl chloride with phenylalanine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound is recognized for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting bacterial infections and inflammatory diseases. Its unique structure enhances lipophilicity, which is advantageous for drug formulation and efficacy.

Case Study: Antimicrobial Activity

Research has demonstrated that ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine exhibits antimicrobial properties. In vitro studies indicated that it inhibits the growth of various bacterial strains, making it a candidate for antibiotic development.

Table 1: Biological Activity Overview

| Property | Description |

|---|---|

| Antimicrobial | Effective against specific bacterial strains |

| Anti-inflammatory | Potential to reduce inflammation in biological systems |

| Enzyme Inhibition | Acts as an inhibitor for certain enzymes |

Biological Research

Enzyme Interaction Studies

The compound serves as a valuable tool in biological research for studying enzyme interactions and protein modifications. The sulfonyl group allows for covalent bonding with proteins, facilitating the investigation of enzymatic mechanisms and pathways.

Case Study: Protein Modification

In experiments involving enzyme inhibition, ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine was used to modify target proteins, leading to insights into their functional roles in metabolic pathways. This application is crucial for understanding disease mechanisms at a molecular level .

Industrial Applications

Chemical Synthesis

In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups enable diverse chemical reactions, making it suitable for creating specialty chemicals and materials .

Table 2: Industrial Uses

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used in the production of various industrial chemicals |

| Organic Synthesis | Acts as an intermediate in complex molecule synthesis |

Synthesis and Production

The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine typically involves reacting 4-chloro-3-(trifluoromethyl)phenylsulfonyl chloride with phenylalanine under controlled conditions. The process often utilizes bases like triethylamine to facilitate the formation of the sulfonamide bond. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels necessary for research and industrial applications.

Mechanism of Action

The mechanism of action of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Linked Amino Acid Derivatives

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine

- Molecular Formula: C₁₆H₁₃ClF₃NO₄S (identical to the target compound) .

- Key Difference : Replaces phenylalanine with glycine, eliminating the side-chain methylene group.

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine

- Molecular Formula: C₁₂H₁₃ClF₃NO₄S₂ .

- Key Difference : Methionine’s thioether side chain replaces phenylalanine’s benzyl group.

Halogenated Phenylalanine Derivatives

L-4-Chlorophenylalanine

- Molecular Formula: C₉H₁₀ClNO₂ .

- Key Difference : Lacks the sulfonyl group and trifluoromethyl substituent.

- Impact : Simpler structure reduces molecular weight (≈209 g/mol) and lipophilicity, limiting its utility in contexts requiring strong hydrophobic anchoring.

4-Chloro-3-(trifluoromethyl)-D-phenylalanine

- Molecular Formula: C₁₀H₉ClF₃NO₂ .

- Key Difference : Retains the chloro-trifluoromethylphenyl group but omits the sulfonyl linkage; exists as the D-enantiomer.

- Impact : Chirality affects biological activity—D-isomers often exhibit distinct target affinities compared to L-forms. The absence of sulfonyl reduces hydrogen-bonding capacity.

Pharmaceutical Analogs with Shared Substituents

Sorafenib Tosylate

- Structure : Contains a [4-chloro-3-(trifluoromethyl)phenyl] group linked via a urea moiety to a pyridinecarboxamide scaffold .

- Key Difference : Urea linkage instead of sulfonamide; broader pharmacophore for kinase inhibition.

- Impact : Demonstrates the therapeutic relevance of the chloro-CF₃-phenyl motif in oncology, though divergent functional groups lead to different target profiles.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | C₁₆H₁₃ClF₃NO₄S | 407.80 | Sulfonamide, CF₃, Cl, phenylalanine |

| N-[4-Chloro-3-CF₃-phenyl]-sulfonyl glycine | C₁₆H₁₃ClF₃NO₄S | 407.80 | Sulfonamide, CF₃, Cl, glycine |

| ((4-Chloro-3-CF₃-phenyl)sulfonyl)methionine | C₁₂H₁₃ClF₃NO₄S₂ | 391.81 | Sulfonamide, CF₃, Cl, methionine |

| L-4-Chlorophenylalanine | C₉H₁₀ClNO₂ | ≈209 | Chlorophenyl, amino acid |

| 4-Chloro-3-CF₃-D-phenylalanine | C₁₀H₉ClF₃NO₂ | 267.63 | CF₃, Cl, D-amino acid |

Biological Activity

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine, a synthetic compound, exhibits significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a phenylalanine backbone modified with a sulfonyl group and a chlorinated trifluoromethyl-substituted phenyl ring. This composition allows for various biological interactions and applications, particularly in drug development targeting specific pathways.

- Molecular Formula : C₁₄H₁₂ClF₃N₃O₂S

- Molecular Weight : Approximately 407.79 g/mol

- Functional Groups : Sulfonamide, trifluoromethyl, and amino acid derivatives.

The trifluoromethyl group enhances lipophilicity, potentially affecting the pharmacokinetics of the compound, while the sulfonyl group can participate in nucleophilic substitution reactions, making it versatile for various biochemical applications.

Biological Activity Overview

The biological activity of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine has been investigated through several studies focusing on its interaction with biological targets, particularly in cancer therapy and enzyme inhibition.

Key Findings:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of c-KIT kinase, which plays a crucial role in cell proliferation and survival. It exhibits potent activity against both wild-type and drug-resistant c-KIT mutants, indicating its potential as a therapeutic agent for gastrointestinal stromal tumors (GISTs) .

- Pharmacokinetic Properties : Studies indicate that the compound maintains good bioavailability and pharmacokinetic profiles across different species, including mice and rats. This suggests that it may be effective in clinical settings .

- Potential as a Lead Compound : Due to its structural properties, ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine may serve as a lead compound for developing new pharmaceuticals targeting various biological pathways, particularly in cancer treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the trifluoromethyl and sulfonamide groups in enhancing the biological activity of the compound. These modifications not only improve binding affinity to target enzymes but also influence the overall stability and efficacy of the drug candidates derived from this scaffold .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct advantages of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan | Similar sulfonamide structure; different amino acid backbone | Moderate kinase inhibition |

| 4-Chloro-N-(trifluoromethyl)benzenesulfonamide | Lacks phenylalanine component | Limited biological applications |

| Sulfanilamide | Basic sulfonamide structure; widely used antibiotic | Antibacterial activity |

This table illustrates that while other compounds share structural similarities, ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine possesses unique attributes that enhance its biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine:

- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited c-KIT activity in human cell lines, leading to reduced cell proliferation rates. The IC50 values obtained were in the low nanomolar range, indicating high potency against targeted kinases .

- In Vivo Efficacy : Animal models treated with ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine showed marked reductions in tumor size compared to control groups. These findings support its potential application as an effective treatment for cancers associated with c-KIT mutations .

Q & A

Basic: What are the established synthetic routes for ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine?

Methodological Answer:

The synthesis typically involves sulfonylation of a phenylalanine derivative with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:

Protection of phenylalanine : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group, preventing side reactions .

Sulfonylation : React the protected phenylalanine with the sulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond .

Deprotection : Remove the protecting group using trifluoroacetic acid (TFA) for Boc or hydrogenolysis for Cbz .

Purification : Employ column chromatography or recrystallization to isolate the product. Yield optimization may require adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Basic: How does the solubility profile of this compound influence experimental design?

Methodological Answer:

The compound is likely hydrophobic due to the trifluoromethyl and chlorophenyl groups. Solubility can be enhanced by:

- Solvent selection : Use dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in aqueous buffers containing ≤1% Tween-80 .

- pH adjustment : Ionize the carboxylic acid group (pKa ~2.5) in neutral/basic buffers (pH 7–9) to improve aqueous solubility .

- Co-solvents : Test ethanol or propylene glycol for in vitro assays, ensuring compatibility with biological systems .

Advanced: How can reaction conditions be optimized to improve sulfonylation efficiency?

Methodological Answer:

- Base screening : Compare triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium hydride (NaH) to enhance nucleophilicity of the phenylalanine amine .

- Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., sulfonate ester formation) .

- Solvent effects : Test polar aprotic solvents (e.g., DMF) for improved sulfonyl chloride activation, balancing with ease of purification .

- Kinetic monitoring : Use thin-layer chromatography (TLC) or in situ IR to track reaction progress and terminate at optimal conversion (~90%) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility checks : Replicate assays under identical conditions (e.g., cell lines, incubation time) while controlling for batch-to-batch compound variability .

- Orthogonal assays : Validate STAT3 inhibition (if applicable) via both Western blot (phosphorylation status) and luciferase reporter gene assays .

- Impurity analysis : Use HPLC-MS to identify byproducts (e.g., hydrolyzed sulfonamides) that may skew bioactivity results .

Advanced: What computational strategies predict the compound’s binding to biological targets like STAT3?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and STAT3’s SH2 domain .

- Molecular Dynamics (MD) simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water model) over 100 ns to assess conformational changes .

- Free-energy calculations : Apply MM-GBSA to estimate binding affinities, correlating with experimental IC₅₀ values .

Advanced: How does the compound’s stability under physiological conditions affect in vivo studies?

Methodological Answer:

- pH-dependent degradation : Perform accelerated stability tests in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC .

- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated oxidation of the trifluoromethyl group .

- Formulation strategies : Use liposomal encapsulation or PEGylation to enhance plasma half-life if rapid clearance is observed .

Advanced: What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- LC-MS/MS : Employ a triple quadrupole system with multiple reaction monitoring (MRM) for high sensitivity in biological fluids (LOQ ~1 ng/mL) .

- Internal standards : Use deuterated analogs (e.g., d₃-trifluoromethyl group) to correct for matrix effects .

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove proteins and lipids from plasma/serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.